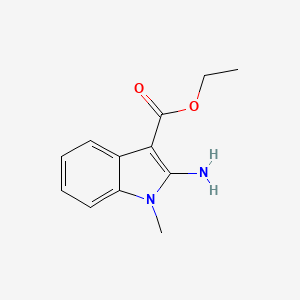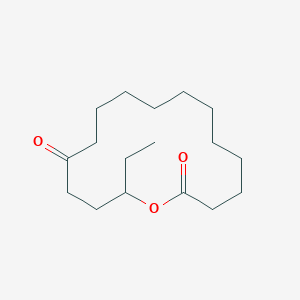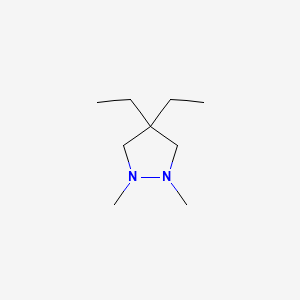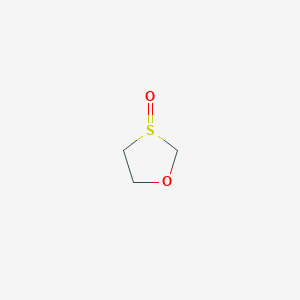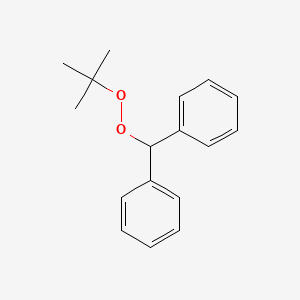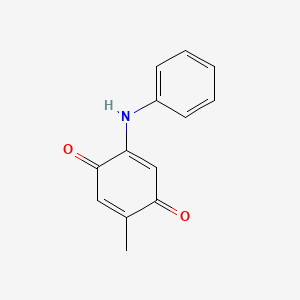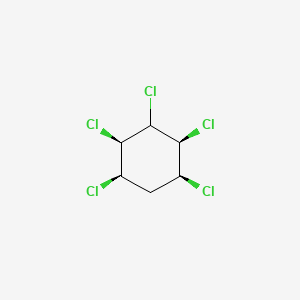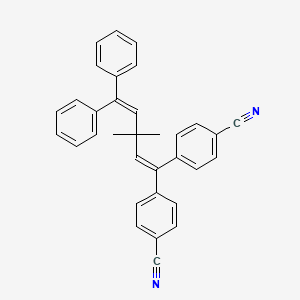
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The presence of reactive groups allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of dyes, pigments, and other chemicals.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group may enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Dimethylamino)-3-(2-hydroxyphenyl)-2-benzofuran-1(3H)-one
- 6-(Dimethylamino)-3-(2-chlorophenyl)-2-benzofuran-1(3H)-one
- 6-(Dimethylamino)-3-(2-nitrophenyl)-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propriétés
Numéro CAS |
57489-53-9 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
6-(dimethylamino)-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)11-8-9-12-14(10-11)17(19)21-16(12)13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3 |
Clé InChI |
KPASYSIMJPISPX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)



